4-Methoxyphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate
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Overview
Description
4-Methoxyphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate is an organic compound that features a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate typically involves multiple steps. One common method includes the sulfonation of 2-bromo-4,5-dichlorobenzene followed by the introduction of the 4-methoxyphenyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and bromination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-Methoxyphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylmagnesium bromide: A Grignard reagent used in organic synthesis.
2-Bromo-1,4-dichlorobenzene: An aryl halide with similar structural features.
4-Methoxyphenacyl bromide: Another brominated compound with a methoxyphenyl group.
Uniqueness
4-Methoxyphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its sulfonate group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
(4-methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O4S/c1-19-8-2-4-9(5-3-8)20-21(17,18)13-7-12(16)11(15)6-10(13)14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXYAIACLAFFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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